Ethyl 6-P-tolylpiperidine-2-carboxylate is an organic compound with the molecular formula CHNO and a CAS number of 174311-02-5. It features a piperidine ring substituted with a tolyl group at the 6-position and an ethyl ester at the carboxylic acid functional group located at the 2-position. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
The biological activity of Ethyl 6-P-tolylpiperidine-2-carboxylate has not been extensively documented in literature, but compounds with similar structures often exhibit various pharmacological effects, including analgesic, anti-inflammatory, and potential neuroprotective activities. Its structural similarity to other piperidine derivatives suggests it may interact with neurotransmitter systems or other biological targets.
Several synthetic routes can be employed to produce Ethyl 6-P-tolylpiperidine-2-carboxylate:
Ethyl 6-P-tolylpiperidine-2-carboxylate may find applications in:
Several compounds share structural similarities with Ethyl 6-P-tolylpiperidine-2-carboxylate. Here are some notable examples:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Ethyl 6-phenylpiperidine-2-carboxylate | Piperidine derivative | Potential analgesic properties |
| Ethyl 4-methylpiperidine-2-carboxylate | Piperidine derivative | Known for its stimulant effects |
| N-Boc-6-P-tolylpiperidin-2-one | Piperidinone derivative | Used in synthetic methodologies |
What sets Ethyl 6-P-tolylpiperidine-2-carboxylate apart from its analogs is its specific substitution pattern on the piperidine ring, which may confer unique biological activities or enhance selectivity for certain biological targets compared to other similar compounds.